Lower Lipophilicity of 4-yl Regioisomer Improves Aqueous Compatibility Relative to 2-yl Analogue
The 4-yl regioisomer of the quinolinyl propan-1-one scaffold exhibits a significantly lower computed partition coefficient (XLogP3 = 1.1) compared to the 2-yl regioisomer (LogP = 2.83) [1][2]. This difference of 1.73 log units corresponds to an approximately 50-fold lower octanol-water partition coefficient, indicating substantially greater hydrophilicity and aqueous solubility for the 4-yl isomer [3].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 1-(Quinolin-2-yl)propan-1-one: LogP = 2.83 |
| Quantified Difference | ΔLogP = 1.73 (approximately 50-fold difference in partition coefficient) |
| Conditions | Computed physicochemical property values from authoritative databases; target compound XLogP3 from PubChem, comparator LogP from Chemsrc |
Why This Matters
Lower lipophilicity directly influences aqueous solubility, chromatographic retention, and bioavailability in biological assays, making the 4-yl isomer preferable for applications requiring polar environments or reduced non-specific binding.
- [1] PubChem. (2026). Computed Properties for 1-(Quinolin-4-yl)propan-1-one. PubChem Compound Summary for CID 12777810. View Source
- [2] Chemsrc. (2024). 1-quinolin-2-ylpropan-1-one. Chemsrc Compound Database. View Source
- [3] Calculation based on ΔLogP = 1.73; partition coefficient difference = 10^1.73 ≈ 53.7. View Source
